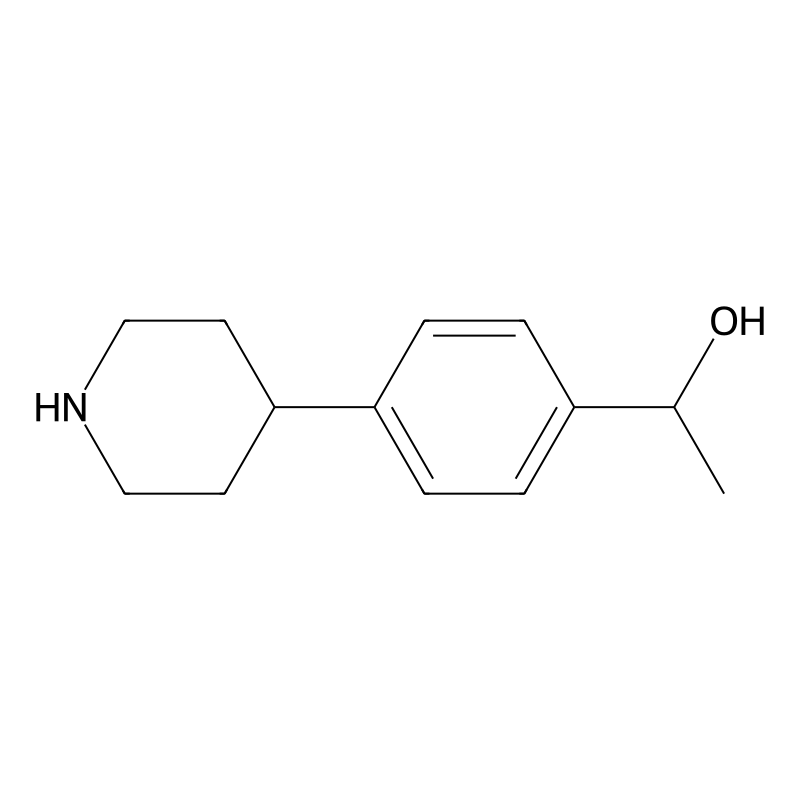

1-(4-(Piperidin-4-yl)phenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(4-(Piperidin-4-yl)phenyl)ethanol, also known as 1-(3-(Piperidin-4-yl)phenyl)ethanol, is a compound characterized by a piperidine ring attached to a phenyl group with an ethanol side chain. This structure allows for unique interactions in biochemical pathways, making it a candidate for various applications in medicinal chemistry, particularly in the development of targeted therapies.

The compound can undergo several chemical transformations:

- Reduction: The ketone or aldehyde forms can be reduced to their corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Oxidation: It can be oxidized to form ketones or aldehydes using agents such as potassium permanganate or chromium trioxide.

- Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride or phosphorus tribromide .

1-(4-(Piperidin-4-yl)phenyl)ethanol has shown potential in biological applications, particularly as a semi-flexible linker in PROTAC (proteolysis-targeting chimera) development. This compound connects the ligand for the target protein and the ligand for E3 ubiquitin ligase, facilitating targeted protein degradation. Its specific interactions can influence various biochemical pathways related to the degradation of proteins involved in diseases .

The synthesis of 1-(4-(Piperidin-4-yl)phenyl)ethanol typically involves:

- Preparation of Starting Material: The process begins with the synthesis of 3-(Piperidin-4-yl)phenyl ethanone.

- Reduction: The ethanone is reduced to 1-(4-(Piperidin-4-yl)phenyl)ethanol using reducing agents like sodium borohydride.

- Formation of Hydrochloride Salt: The free base is reacted with hydrochloric acid to form its hydrochloride salt, which enhances solubility and stability .

This compound has several applications:

- Medicinal Chemistry: It is primarily used in the development of PROTACs for targeted cancer therapies.

- Research: It serves as a tool compound for studying protein interactions and degradation pathways.

- Pharmaceutical Development: Its unique structural properties make it suitable for designing new therapeutic agents targeting specific proteins involved in diseases .

Several compounds share structural similarities with 1-(4-(Piperidin-4-yl)phenyl)ethanol:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-(3-(Piperidin-4-yl)phenyl)ethanol hydrochloride | Similar piperidine and phenyl structure | Different positioning of functional groups |

| 1-(3-(Piperidin-4-yl)phenyl)ethanamine hydrochloride | Contains an amine group instead of hydroxyl | Altered biological activity due to functional change |

| 1-(3-Pyridin-4-ylphenyl)ethanol | Pyridine instead of piperidine | Potentially different pharmacological properties |

The uniqueness of 1-(4-(Piperidin-4-yl)phenyl)ethanol lies in its specific balance between flexibility and rigidity, making it particularly effective as a linker in targeted protein degradation strategies .